molecular formula C18H19N3O4 B4855884 1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide

1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide

Cat. No. B4855884
M. Wt: 341.4 g/mol
InChI Key: LIYRILHNLYJINB-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a carboxamide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. The presence of various functional groups, such as the carboxamide group, can influence how the compound reacts with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .

Scientific Research Applications

Psychopharmacological Investigations

Considering its phenyl and pyrrolidine moieties, scientists have investigated its psychopharmacological effects. It may influence mood, cognition, or behavior. However, rigorous studies are needed to understand its interactions with neurotransmitter systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where understanding the mechanism of action can help in the design of more effective therapeutic agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future research directions for a compound can depend on many factors, including its potential applications in fields like medicine, materials science, and environmental science. For example, if this compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-14-3-4-16(25-2)15(10-14)21-11-12(9-17(21)22)18(23)20-13-5-7-19-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRILHNLYJINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxyphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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